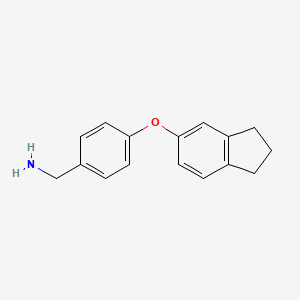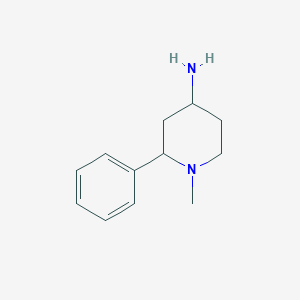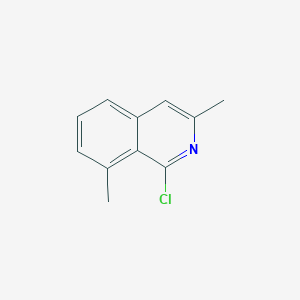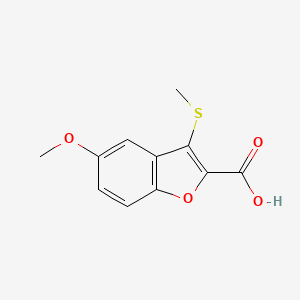
4-(Indan-5-yloxy)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((2,3-Dihydro-1H-inden-5-yl)oxy)phenyl)methanamine is an organic compound that features a methanamine group attached to a phenyl ring, which is further connected to a 2,3-dihydro-1H-inden-5-yl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,3-Dihydro-1H-inden-5-yl)oxy)phenyl)methanamine typically involves the following steps:
Formation of the Indan Derivative: The starting material, 2,3-dihydro-1H-indene, is subjected to a series of reactions to introduce the necessary functional groups.
Ether Formation: The indanone derivative is then reacted with a phenol derivative under basic conditions to form the ether linkage. This step often involves the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Amination: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where the intermediate aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-((2,3-Dihydro-1H-inden-5-yl)oxy)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenyl ring and the indan moiety can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
(4-((2,3-Dihydro-1H-inden-5-yl)oxy)phenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to certain neurotransmitters.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or improved mechanical strength.
Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of (4-((2,3-Dihydro-1H-inden-5-yl)oxy)phenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, where it can either activate or inhibit the target’s function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(4-((2,3-Dihydro-1H-inden-5-yl)oxy)phenyl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
(4-((2,3-Dihydro-1H-inden-5-yl)oxy)phenyl)propanamine: Similar structure but with a propanamine group.
Uniqueness
The uniqueness of (4-((2,3-Dihydro-1H-inden-5-yl)oxy)phenyl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanamine group, in particular, allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
[4-(2,3-dihydro-1H-inden-5-yloxy)phenyl]methanamine |
InChI |
InChI=1S/C16H17NO/c17-11-12-4-7-15(8-5-12)18-16-9-6-13-2-1-3-14(13)10-16/h4-10H,1-3,11,17H2 |
InChI Key |
IWDYWABTDVMASC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=CC=C(C=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine](/img/structure/B15257574.png)
![4-[4-(Propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B15257584.png)

methanol](/img/structure/B15257588.png)


![(2E)-3-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]acrylic acid](/img/structure/B15257612.png)
![2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15257617.png)
amine](/img/structure/B15257625.png)
![Bicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B15257628.png)
![1-[1-(Aminomethyl)cyclopropyl]propan-1-one](/img/structure/B15257632.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B15257633.png)
